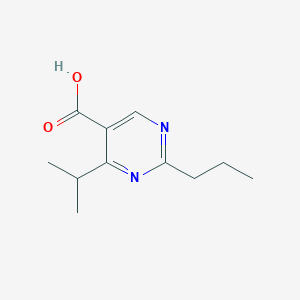

4-Isopropyl-2-propylpyrimidine-5-carboxylic acid

CAS No.:

Cat. No.: VC20447885

Molecular Formula: C11H16N2O2

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16N2O2 |

|---|---|

| Molecular Weight | 208.26 g/mol |

| IUPAC Name | 4-propan-2-yl-2-propylpyrimidine-5-carboxylic acid |

| Standard InChI | InChI=1S/C11H16N2O2/c1-4-5-9-12-6-8(11(14)15)10(13-9)7(2)3/h6-7H,4-5H2,1-3H3,(H,14,15) |

| Standard InChI Key | WCQHUQWOFHCBQQ-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=NC=C(C(=N1)C(C)C)C(=O)O |

Introduction

4-Isopropyl-2-propylpyrimidine-5-carboxylic acid is a heterocyclic organic compound belonging to the pyrimidine derivatives class. It features a pyrimidine ring with specific substituents, including an isopropyl group at the 4-position and a propyl group at the 2-position, along with a carboxylic acid group at the 5-position. This compound is of interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development.

Synthesis

The synthesis of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. These processes often require controlled temperatures, specific catalysts, and solvents to optimize yield and purity. Industrial-scale synthesis may employ batch or continuous flow processes, utilizing advanced purification techniques such as crystallization and chromatography.

Chemical Reactions

This compound can undergo various chemical reactions, influenced by factors such as temperature, solvent choice, and the presence of catalysts. These reactions include:

-

Esterification: The carboxylic acid group can react with alcohols to form esters.

-

Amidation: Reaction with amines to form amides.

-

Decarboxylation: Loss of the carboxylic acid group under certain conditions.

These reactions are crucial for modifying the compound's structure and enhancing its biological activity.

Stability and Reactivity

As a carboxylic acid, the compound exhibits acidic properties in solution. Its stability and reactivity can vary based on environmental conditions such as pH and temperature. Understanding these properties is essential for handling and utilizing the compound in chemical synthesis and biological studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume